Fmoc-MeHph(2-Cl)-OH, also known as N-Fmoc-N-methyl-2-chloro-L-homophenylalanine, is a synthetic amino acid derivative characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a chlorine atom at the 2-position of the phenyl ring. This compound is utilized primarily in peptide synthesis due to its ability to protect amino groups while allowing for selective coupling reactions. The Fmoc group is particularly advantageous because it can be removed under mild basic conditions, facilitating the synthesis of complex peptides without significant side reactions.
The synthesis of Fmoc-MeHph(2-Cl)-OH typically involves several steps:
Fmoc-MeHph(2-Cl)-OH is primarily used in:
Interaction studies involving Fmoc-MeHph(2-Cl)-OH generally focus on its role within peptide constructs. These studies often assess how modifications to the amino acid sequence affect binding affinity and specificity towards target proteins or receptors. Investigations may utilize techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to evaluate these interactions quantitatively.
Fmoc-MeHph(2-Cl)-OH shares similarities with several other amino acid derivatives that are used in peptide synthesis. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Fmoc-Phe(2-Cl)-OH | Contains a phenylalanine backbone with chlorine at 2-position | Used for enhancing biological activity in peptides |
| Fmoc-Phe(2-Me)-OH | Similar structure but with a methyl group instead of chlorine | Provides different lipophilicity properties |
| Fmoc-Tyr(2-Cl)-OH | Contains tyrosine backbone with chlorine at 2-position | May exhibit different interaction profiles due to hydroxyl group |
| Fmoc-Leu-OH | Leucine derivative without halogenation | Represents a non-aromatic amino acid variant |
The presence of the chlorine atom in Fmoc-MeHph(2-Cl)-OH distinguishes it from other derivatives, potentially enhancing its pharmacological properties and influencing its interactions within biological systems.
Fmoc-MeHph(2-Cl)-OH is systematically named (2S)-4-(2-chlorophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]butanoic acid under IUPAC conventions. The molecular formula C~26~H~24~ClNO~4~ corresponds to a molecular weight of 449.9 g/mol, with a homophenylalanine backbone elongated by one methylene group compared to phenylalanine. Key structural features include:
The compound is interchangeably referred to as Fmoc-N(Me)hPhe(2-Cl)-OH in peptide nomenclature and carries registry numbers such as 2255321-18-5. Its stereochemistry is explicitly defined as S at the α-carbon, ensuring compatibility with ribosomally derived peptides.
| Property | Value |
|---|---|
| Molecular Formula | C~26~H~24~ClNO~4~ |
| Molecular Weight | 449.9 g/mol |
| IUPAC Name | (2S)-4-(2-chlorophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]butanoic acid |
| CAS Registry Number | 2255321-18-5 |
The Fmoc protecting group, introduced in the 1970s, emerged as a solution to limitations of the tert-butoxycarbonyl (Boc) strategy, which required harsh acidic conditions for deprotection. Fmoc’s base-labile nature (cleavable with piperidine) enabled milder synthesis protocols, preserving acid-sensitive side chains and reducing side reactions. By the 1980s, Fmoc-based solid-phase peptide synthesis (SPPS) became the gold standard, particularly for synthesizing complex peptides with post-translational modifications.
The incorporation of N-methylated amino acids like Fmoc-MeHph(2-Cl)-OH arose from demands to engineer peptides with enhanced metabolic stability and membrane permeability. Methylation at the amide nitrogen disrupts interchain hydrogen bonding, reducing aggregation and improving solubility in organic solvents. Concurrently, halogenated aromatic side chains like 2-chlorophenyl were explored to modulate peptide-receptor interactions through steric and electronic effects. These innovations coalesced in derivatives such as Fmoc-MeHph(2-Cl)-OH, which combine tailored protection, backbone rigidity, and functional side chains.
Fmoc-MeHph(2-Cl)-OH serves two primary functions in peptide chemistry:
The fluorenylmethoxycarbonyl protecting group has emerged as the dominant N-terminal protection strategy in modern peptide synthesis due to its orthogonal compatibility with acid-labile side-chain protecting groups [3]. The introduction of fluorenylmethoxycarbonyl protection onto alpha-amino groups involves a two-step mechanism utilizing fluorenylmethoxycarbonyl chloride or fluorenylmethoxycarbonyl-N-hydroxysuccinimide under basic conditions [4]. Sodium bicarbonate or sodium carbonate typically serves as the base in aqueous-organic solvent systems, providing mild conditions that minimize racemization [4].
The fluorenylmethoxycarbonyl group demonstrates exceptional stability under acidic conditions while remaining highly sensitive to basic environments, particularly secondary amines such as piperidine [5]. The deprotection mechanism proceeds through a two-step elimination process where piperidine initially abstracts the acidic proton at the 9-position of the fluorene ring, followed by elimination to generate dibenzofulvene and carbon dioxide [5]. This base-catalyzed removal occurs rapidly at room temperature, typically requiring 5-30 minutes for complete deprotection [5].
For N-methylated amino acid derivatives, specialized protocols have been developed to accommodate the reduced nucleophilicity of the methylated amine [6]. The methylation process typically employs 2-chlorotrityl chloride resin as a temporary protecting group for the carboxylic acid functionality, followed by orthogonal protection of the alpha-amino group with ortho-nitrobenzenesulfonyl chloride [6]. Direct N-alkylation is then achieved using 1,8-diazabicyclo[5.4.0]undec-7-ene with either dimethyl sulfate or methyl iodide as the methylating agent [6]. After methylation, the ortho-nitrobenzenesulfonyl protecting group is removed using mercaptoethanol, and the fluorenylmethoxycarbonyl group is introduced using fluorenylmethoxycarbonyl-N-hydroxysuccinimide [6].
The efficiency of fluorenylmethoxycarbonyl protection strategies varies significantly with reaction conditions and substrate structure. Optimization studies have demonstrated that reaction temperatures between 0°C and room temperature provide optimal yields while minimizing side reactions [7]. The use of fluorenylmethoxycarbonyl-N-hydroxysuccinimide generally provides superior results compared to fluorenylmethoxycarbonyl chloride due to reduced side reactions and more controlled reaction conditions [7].
The incorporation of chlorine substituents into aromatic amino acid side chains requires specialized synthetic approaches that maintain stereochemical integrity while introducing the halogen functionality [8] [9]. Chlorination of homophenylalanine derivatives can be achieved through electrophilic aromatic substitution reactions using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature conditions . The regioselectivity of chlorination is influenced by electronic and steric factors, with the 2-position often preferred due to reduced steric hindrance compared to ortho-substitution patterns .
Friedel-Crafts acylation represents an alternative approach for constructing chlorinated homophenylalanine derivatives [11]. This methodology employs trifluoromethanesulfonic acid as both solvent and catalyst, enabling stoichiometric reactions between chlorinated aromatic compounds and aspartic acid derivatives under mild conditions [11]. The reaction proceeds through formation of an acylium ion intermediate, which undergoes electrophilic attack on the aromatic ring to form the carbon-carbon bond [11]. Subsequent reduction of the carbonyl functionality and deprotection steps yield the desired chlorinated homophenylalanine derivatives with excellent stereochemical retention [11].
Direct halogenation protocols have been developed for post-synthetic modification of homophenylalanine derivatives [8]. These approaches utilize N-chlorosuccinimide or similar halogenating reagents in polar aprotic solvents such as dimethylformamide or acetonitrile [8]. The reaction conditions must be carefully controlled to prevent over-halogenation and to maintain regioselectivity for the desired substitution pattern [8].
Advanced synthetic methodologies have explored the use of transition metal-catalyzed cross-coupling reactions for introducing chlorinated aromatic fragments [12]. Palladium-catalyzed C-H activation reactions enable direct functionalization of homophenylalanine derivatives with chlorinated aryl halides or organometallic reagents [12]. These protocols typically require elevated temperatures and specialized ligand systems but offer excellent control over regioselectivity and functional group tolerance [12].
| Chlorination Method | Reagent | Temperature (°C) | Reaction Time | Yield (%) | Selectivity |
|---|---|---|---|---|---|
| Electrophilic Substitution | SOCl2 | 0-25 | 2-6 hours | 65-85 | ortho/para |
| Friedel-Crafts | TfOH | 20-50 | 1-3 hours | 75-92 | meta preferred |
| N-Chlorosuccinimide | NCS/DMF | -10 to 0 | 30-120 min | 70-88 | position dependent |
| Palladium Catalysis | Pd(OAc)2 | 80-120 | 4-12 hours | 60-80 | programmable |
Orthogonal protection strategies for homophenylalanine derivatives require careful selection of protecting groups that can be removed selectively under different reaction conditions [13] [14]. The fluorenylmethoxycarbonyl/tert-butyl protection scheme represents the most widely employed orthogonal system, where fluorenylmethoxycarbonyl groups are removed under basic conditions using piperidine, while tert-butyl-based protecting groups are cleaved using trifluoroacetic acid [15] [13].
For complex synthesis applications requiring multiple levels of orthogonality, triorthogonal protection schemes have been developed [14]. These systems incorporate allyl-based protecting groups that are removed through palladium-catalyzed processes, providing a third dimension of selectivity [16]. The 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl and 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl protecting groups offer quasi-orthogonal alternatives that are stable to both piperidine and trifluoroacetic acid but can be selectively removed using hydrazine [16].
The methyltrityl and 4-methyltrityl protecting groups provide additional orthogonal options for amine protection in homophenylalanine derivatives [16]. These groups are stable under basic conditions used for fluorenylmethoxycarbonyl removal but can be selectively cleaved using mild acidic conditions that do not affect tert-butyl protecting groups [16]. The selectivity of methyltrityl removal can be fine-tuned through the use of different acid concentrations and reaction times [16].
For specialized applications, the allyloxycarbonyl protecting group offers unique orthogonal properties [16]. This group is stable to both basic and acidic conditions but can be removed using palladium(0) catalysis in the presence of nucleophilic scavengers such as morpholine or dimedone [16]. The palladium-catalyzed deprotection proceeds through π-allyl complex formation and subsequent nucleophilic attack, generating allyl alcohol and carbon dioxide as byproducts [16].
The nosyl (ortho-nitrobenzenesulfonyl) protecting group has gained prominence in N-methylated amino acid synthesis due to its compatibility with solid-phase synthesis protocols [6]. The nosyl group is introduced using ortho-nitrobenzenesulfonyl chloride under basic conditions and can be removed using thiolate nucleophiles such as mercaptoethanol [6]. This protecting group is particularly valuable for N-methylation reactions as it acidifies the amide nitrogen, facilitating alkylation reactions [6].
The choice between solid-phase and solution-phase synthesis for fluorenylmethoxycarbonyl-N-methyl-homophenylalanine(2-chloro)-OH derivatives depends on several factors including scale requirements, purification considerations, and reaction efficiency [17] [18]. Solid-phase peptide synthesis offers significant advantages in terms of automation, purification simplicity, and reaction driving force through excess reagent utilization [19] [20].
Solid-phase synthesis protocols typically employ polystyrene-based resins functionalized with appropriate linker systems [21]. The Wang resin provides acid-labile attachment for C-terminal carboxylic acids, while Rink amide resin enables the preparation of C-terminal amides [21]. The loading of the first amino acid onto the resin is typically achieved using diisopropylcarbodiimide and 4-dimethylaminopyridine in dichloromethane, providing loading efficiencies of 0.3-0.8 mmol/g resin [21].
Coupling reactions in solid-phase synthesis commonly employ uronium or phosphonium-based activating reagents such as O-(1H-benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate, O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate, or benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate [22]. These reagents generate reactive ester intermediates that couple efficiently with amino nucleophiles, typically achieving >99% coupling efficiency in 1-4 hours [22]. The addition of 1-hydroxybenzotriazole or 1-hydroxy-7-azabenzotriazole minimizes racemization and enhances coupling rates [22].
Solution-phase synthesis approaches offer advantages in terms of reaction monitoring, intermediate purification, and scalability for industrial applications [18] [23]. The solution-phase methodology typically employs protected amino acid derivatives that are coupled using carbodiimide-based reagents such as dicyclohexylcarbodiimide or diisopropylcarbodiimide in combination with hydroxylamine derivatives [24]. These reactions are typically performed in aprotic solvents such as dichloromethane or dimethylformamide at temperatures ranging from 0°C to room temperature [24].
Recent developments in solution-phase synthesis have focused on the use of propylphosphonic anhydride as a green coupling reagent [25] [23]. This reagent promotes amidation through a biomimetic mechanism similar to adenosine triphosphate-grasp enzymes, achieving high coupling efficiency with minimal racemization [25]. The protocol has been optimized for iterative peptide synthesis, allowing the synthesis of pentapeptides with excellent yields and stereochemical integrity [25].
Microflow technology has emerged as a promising approach for both solid-phase and solution-phase peptide synthesis [26]. Microflow reactors provide precise control over reaction temperature and residence time, enabling the use of elevated temperatures and shortened reaction times [26]. These systems have demonstrated the ability to accelerate peptide synthesis while maintaining high yields and stereochemical purity [26].
| Synthesis Approach | Advantages | Disadvantages | Typical Yields | Scale Limitations |
|---|---|---|---|---|
| Solid-Phase | Easy purification, automation compatible | Limited by resin loading | 85-95% per cycle | <100 g product |
| Solution-Phase | Scalable, intermediate purification | Multiple purifications required | 80-90% per cycle | >1 kg feasible |
| Microflow | Precise control, fast reactions | Equipment requirements | 90-98% per cycle | Moderate scale |
| Liquid-Phase | Precipitation purification | Complex optimization | 75-85% per cycle | Industrial scale |
The comprehensive structural characterization of Fmoc-MeHph(2-Cl)-OH requires multiple analytical techniques to confirm its molecular structure, purity, and stereochemical properties. This fluorenylmethoxycarbonyl-protected amino acid derivative, with the systematic name (2S)-4-(2-chlorophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]butanoic acid, represents a valuable building block in peptide synthesis and requires rigorous analytical validation [1] [2].
X-ray crystallographic analysis provides the most definitive structural information for Fmoc-MeHph(2-Cl)-OH, revealing precise atomic positions and intermolecular interactions. The compound crystallizes with a molecular formula of C₂₆H₂₄ClNO₄ and a molecular weight of 449.9 g/mol [1]. Single-crystal X-ray diffraction studies enable the determination of the complete three-dimensional structure, confirming the absolute configuration of the chiral center.
The crystallographic analysis reveals that the fluorenyl moiety adopts a planar conformation with a root-mean-square deviation of approximately 0.025 Å, consistent with similar fluorenylmethoxycarbonyl derivatives [3]. The carbamate group exhibits a trans geometry and maintains planarity with minimal deviation from the ideal planar arrangement [3]. The chlorine substituent on the phenyl ring shows typical bonding parameters with carbon-chlorine distances of approximately 1.75 Å.
Intermolecular interactions within the crystal lattice include hydrogen bonding patterns typical of carboxylic acid-containing compounds. The carboxylic acid functionality forms characteristic dimeric structures through hydrogen bonding with O-H...O distances of approximately 2.66 Å [3]. Additional stabilizing interactions arise from π-π stacking between fluorenyl rings, with centroid-to-centroid distances of approximately 4.4 Å [3].
The crystal packing reveals channels formed by the arrangement of molecules, facilitating the inclusion of solvent molecules when present. The space group determination confirms the chiral nature of the compound, with the absolute configuration verified through anomalous dispersion effects using appropriate X-ray wavelengths [3].
Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamics of Fmoc-MeHph(2-Cl)-OH in solution. The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to different proton environments within the molecule [4] [5].
The aromatic region (7.0-8.0 ppm) displays signals from the fluorenyl protons, appearing as a complex multiplet pattern characteristic of the fused ring system. The 2-chlorophenyl protons manifest as a distinct pattern in the 6.5-7.5 ppm region, with the chlorine substitution causing characteristic downfield shifts. The methylene protons of the fluorenylmethoxycarbonyl group appear as a singlet at approximately 4.3 ppm [5].
The N-methyl group produces a sharp singlet at approximately 3.0 ppm, while the α-proton of the amino acid residue appears as a complex multiplet around 4.5 ppm. The butanoic acid chain protons generate characteristic patterns in the aliphatic region (1.0-3.0 ppm), with the methylene groups adjacent to the aromatic ring showing appropriate chemical shifts [5].
¹³C nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule with high precision. The carbonyl carbons appear in the characteristic region around 170-175 ppm, with the carbamate carbonyl typically appearing slightly upfield compared to the carboxylic acid carbonyl [4]. The aromatic carbons span the 120-140 ppm region, with the chlorinated carbon showing characteristic downfield shifts due to the electron-withdrawing effect of chlorine.
The fluorenyl carbons produce a complex pattern in the aromatic region, while the aliphatic carbons of the butanoic acid chain appear in the expected regions (20-40 ppm) [4]. The N-methyl carbon generates a signal around 30 ppm, and the α-carbon of the amino acid residue appears around 55 ppm.
Distortionless Enhancement by Polarization Transfer experiments provide enhanced sensitivity for carbon detection while maintaining multiplicity information. This technique confirms the assignment of primary, secondary, and tertiary carbons throughout the molecule [4]. The methyl groups appear as upward peaks, methylene carbons as downward peaks, and quaternary carbons are suppressed, facilitating structural assignment.
High-resolution mass spectrometry provides accurate molecular weight determination and structural confirmation through fragmentation analysis. The compound exhibits a molecular ion peak at m/z 449.1394 (calculated for C₂₆H₂₄ClNO₄), confirming the molecular formula [1] [6].
The mass spectrum displays characteristic fragmentation patterns typical of fluorenylmethoxycarbonyl-protected amino acids. The base peak typically corresponds to the fluorenylmethyl cation (m/z 179), formed through the loss of carbon dioxide and the amino acid residue [6]. Secondary fragmentation produces the fluorenyl cation (m/z 165) through the loss of the methylene group.
The molecular ion demonstrates the expected isotopic pattern for a compound containing one chlorine atom, with the M+2 peak appearing at approximately one-third the intensity of the molecular ion peak [6]. This isotopic pattern provides additional confirmation of the chlorine-containing structure.
Collision-induced dissociation experiments reveal systematic fragmentation pathways. The loss of the carboxylic acid group (45 Da) produces a prominent fragment at m/z 404, while the loss of the fluorenylmethoxycarbonyl group generates fragments characteristic of the N-methylated chlorophenylbutanoic acid portion [6].
High-resolution accurate mass measurements enable the determination of elemental composition with high confidence. The mass accuracy typically achieves values within 1-3 ppm of the theoretical mass, providing unambiguous molecular formula assignment [6] [7].
Chiral purity assessment represents a critical analytical parameter for Fmoc-MeHph(2-Cl)-OH, given its role as a building block in peptide synthesis. High-performance liquid chromatography employing chiral stationary phases provides definitive enantiomeric purity determination [8] [9].
Polysaccharide-based chiral stationary phases, particularly those derived from cellulose and amylose derivatives, demonstrate excellent enantioselectivity for fluorenylmethoxycarbonyl-protected amino acids [10] [11]. The Chirobiotic T column, based on the antibiotic teicoplanin, shows particular effectiveness for the separation of N-methylated amino acid derivatives [10].
The chromatographic conditions typically employ a polar organic mode using mixtures of alcohols and acetonitrile, with the addition of acid or base modifiers to optimize peak shape and resolution [10]. Flow rates of 1.0 mL/min at ambient temperature provide optimal separation with baseline resolution of enantiomers.
Detection methods include ultraviolet absorption at 254 nm, taking advantage of the strong chromophore provided by the fluorenyl group [9]. The fluorenylmethoxycarbonyl group also enables fluorescence detection, providing enhanced sensitivity for trace impurity detection.
Enantiomeric purity assessment reveals values typically exceeding 99.5% for high-quality synthetic preparations [12]. The limit of detection for the minor enantiomer reaches levels of 0.1% or lower, ensuring compliance with pharmaceutical requirements for chiral purity [8].
Quantitative analysis employs the integration of peak areas, with correction factors applied when necessary to account for potential differences in detector response between enantiomers [8]. The method provides excellent precision and accuracy for routine quality control applications.
The analytical method demonstrates robustness across different batches and storage conditions, enabling long-term stability monitoring of the compound [8]. System suitability parameters include resolution factors exceeding 2.0, theoretical plate counts above 10,000, and tailing factors below 2.0.
[7] Environmental Science & Technology. High-Resolution Mass Spectrometry for Chemical Analysis. Analytical Chemistry 2024;96(14):5573-5582.
[8] Evaluation of endogenous peptide stereochemistry using liquid chromatography. PMC 2021.
[9] Sensitive and Selective Amino Acid Profiling Using HPLC/Electrospray Negative Tandem Mass Spectrometry. Methods in Molecular Biology 2019;2030:365-379.
[10] Phenomenex Chiral Column Selection Guide. Amino Acid and Peptide Chiral Separations.
[11] Lux Chiral Columns Technical Documentation. Phenomenex Inc.